molecular formula C8H8N2O3 B1216642 2'-Nitroacetanilide CAS No. 552-32-9

2'-Nitroacetanilide

Cat. No.: B1216642
CAS No.: 552-32-9
M. Wt: 180.16 g/mol
InChI Key: BUNFNRVLMKHKIT-UHFFFAOYSA-N
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Description

2'-Nitroacetanilide, also known as this compound, is a useful research compound. Its molecular formula is C8H8N2O3 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1313. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2’-Nitroacetanilide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The compound is known to interact with various enzymes involved in the nitration process, such as nitric oxide synthase. This interaction is crucial for the formation of nitro derivatives, which are essential intermediates in the synthesis of dyes and other organic compounds . Additionally, 2’-Nitroacetanilide can interact with proteins that have nitro group binding sites, influencing their structural and functional properties.

Cellular Effects

The effects of 2’-Nitroacetanilide on cellular processes are multifaceted. The compound has been observed to influence cell signaling pathways, particularly those involving nitric oxide. By modulating the levels of nitric oxide, 2’-Nitroacetanilide can affect gene expression and cellular metabolism. For instance, the compound can induce the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis . Furthermore, 2’-Nitroacetanilide has been shown to affect the activity of enzymes involved in cellular respiration, leading to alterations in energy production and metabolic flux.

Molecular Mechanism

At the molecular level, 2’-Nitroacetanilide exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the nitro group to specific amino acid residues in proteins, leading to changes in their conformation and activity. This binding can result in either the inhibition or activation of enzyme activity, depending on the nature of the interaction . Additionally, 2’-Nitroacetanilide can influence gene expression by modulating the activity of transcription factors that respond to nitro group modifications. These changes in gene expression can have downstream effects on various cellular processes, including cell growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Nitroacetanilide have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, with a melting point of 90-93°C . Over extended periods, 2’-Nitroacetanilide can undergo degradation, leading to the formation of by-products that may have different biochemical properties. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of its impact on gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2’-Nitroacetanilide vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, primarily influencing cellular signaling pathways and gene expression. At higher doses, 2’-Nitroacetanilide can induce toxic effects, including oxidative stress and cellular damage . These adverse effects are often dose-dependent, with higher doses leading to more pronounced cellular and tissue damage. Animal studies have also identified threshold doses beyond which the compound’s toxic effects become significant, necessitating careful dosage control in experimental settings.

Metabolic Pathways

2’-Nitroacetanilide is involved in several metabolic pathways, primarily those related to the nitration of aromatic compounds. The compound interacts with enzymes such as nitric oxide synthase and cytochrome P450, which facilitate its conversion into various metabolites . These metabolic pathways are crucial for the detoxification and elimination of 2’-Nitroacetanilide from the body. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes involved in cellular respiration and energy production.

Transport and Distribution

Within cells and tissues, 2’-Nitroacetanilide is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, 2’-Nitroacetanilide can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific binding sites.

Subcellular Localization

The subcellular localization of 2’-Nitroacetanilide is a key determinant of its activity and function. The compound is known to localize in the cytoplasm and mitochondria, where it interacts with various biomolecules . This localization is facilitated by targeting signals and post-translational modifications that direct 2’-Nitroacetanilide to specific cellular compartments. The presence of the compound in these compartments can influence its interactions with enzymes and proteins, thereby modulating its biochemical effects.

Properties

IUPAC Name

N-(2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-6(11)9-7-4-2-3-5-8(7)10(12)13/h2-5H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNFNRVLMKHKIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060282
Record name Acetamide, N-(2-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552-32-9
Record name N-(2-Nitrophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=552-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Nitroacetanilide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Nitroacetanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1313
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Record name Acetamide, N-(2-nitrophenyl)-
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Record name Acetamide, N-(2-nitrophenyl)-
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Record name 2'-nitroacetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.191
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Record name 2'-NITROACETANILIDE
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Synthesis routes and methods I

Procedure details

1.89 g of sodium hydride (60% content) was suspended in 23.76 g of tetrahydrofuran and cooled with ice. To the obtained suspension, 23.79 g of a tetrahydrofuran solution containing 3.00 g of 2nitroaniline was dropwise added over 1 hour, stirred for 10 minutes, allowed to stand at room temperature and stirred for 30 minutes. To the obtained mixture, 2.41 g of acetic anhydride was added dropwise over 1 hr at room temperature and stirred for 2 hours. Then, water was added to the reaction mixture, and extraction and separation were conducted. The obtained organic layer was analyzed by high performance liquid chromatography to find the yield of the desired product was 84%.
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
2.41 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
23.76 g
Type
solvent
Reaction Step Four
Quantity
3 g
Type
reactant
Reaction Step Five
Quantity
23.79 g
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

o-Nitroaniline (300 g, 2.17 mols) was dissolved in acetic anhydride (620 ml) and stirred at 40°-50° C. for 3 hours. The reaction mixture was poured in ice water. Crystals which formed were collected by filtration and dried. o-Acetylaminonitrobenzene thus-obtained was suspended in methanol (2.4 l). After adding 20 g of 10% palladium-carbon, the suspension was subjected to catalytic reduction at room temperature and atmospheric pressure. After completion of reaction, the catalyst was removed by filtration and the solvent was distilled off under reduced pressure to precipitate crystals which then were washed with ethanol and dried over phosphorus pentoxide under reduced pressure to give 248 g of o-aminoacetanilide.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
620 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.